2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol . This compound is part of the oxazolidinone class, which is known for its applications in various fields, including synthetic organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- typically involves the reaction of an appropriate amine with a carbonyl compound under controlled conditions. One common method involves the use of N-lithio-N-aryl carbamates generated by the deprotonation of aryl carbamates with n-butyllithium at low temperatures (around -78°C) . This reaction leads to the formation of the oxazolidinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets. For example, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is crucial for their antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Uniqueness
Its ability to act as a chiral auxiliary and its potential antibacterial properties make it a valuable compound for research and industrial applications .
Properties
CAS No. |
117416-53-2 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-benzyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-17(11-13-7-3-1-4-8-13)12-15(19-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
SHDKATCRAATSMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.